molecular formula C36H25N5O10 B15018234 bis{4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

bis{4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B15018234
M. Wt: 687.6 g/mol
InChI Key: YEJJLHJOUVEVGQ-KWSSJOFQSA-N
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Description

1,4-BIS({4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, nitration, and esterification to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

1,4-BIS({4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-hydroxyethyl)benzene
  • 1,4-Bis(4-nitrophenyl)benzene
  • 1,4-Bis(4-aminophenyl)benzene

Uniqueness

1,4-BIS({4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is unique due to its combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C36H25N5O10

Molecular Weight

687.6 g/mol

IUPAC Name

bis[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C36H25N5O10/c42-31-7-3-1-5-28(31)33(44)39-37-20-22-9-14-25(15-10-22)50-35(46)24-13-18-27(30(19-24)41(48)49)36(47)51-26-16-11-23(12-17-26)21-38-40-34(45)29-6-2-4-8-32(29)43/h1-21,42-43H,(H,39,44)(H,40,45)/b37-20+,38-21+

InChI Key

YEJJLHJOUVEVGQ-KWSSJOFQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5O)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5O)[N+](=O)[O-])O

Origin of Product

United States

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